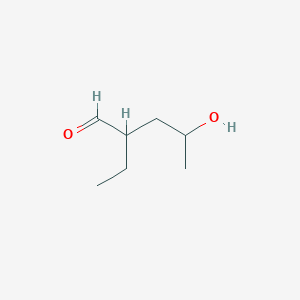
3-Ethyl-3-hydroxy-5-methylheptan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-3-hydroxy-5-methylheptan-4-one is an organic compound with a branched structure. It is a ketone with a hydroxyl group and is known for its unique chemical properties. This compound is used in various scientific research applications due to its reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-hydroxy-5-methylheptan-4-one can be achieved through several methods. One common approach involves the aldol condensation of 3-ethyl-2-butanone with acetone, followed by reduction and subsequent oxidation to yield the desired product. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide, and the reactions are carried out at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rates and selectivity. The process is optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-3-hydroxy-5-methylheptan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-ethyl-3-hydroxy-5-methylheptanoic acid.
Reduction: Formation of 3-ethyl-5-methylheptan-4-ol.
Substitution: Formation of 3-ethyl-3-chloro-5-methylheptan-4-one.
Aplicaciones Científicas De Investigación
3-Ethyl-3-hydroxy-5-methylheptan-4-one is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-3-hydroxy-5-methylheptan-4-one involves its interaction with specific molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Ethyl-5-methylheptane
- 3-Methyl-5-ethylheptane
- 3-Hydroxy-5-methylheptan-4-one
Uniqueness
3-Ethyl-3-hydroxy-5-methylheptan-4-one is unique due to the presence of both a hydroxyl and a ketone group on a branched heptane backbone. This combination of functional groups provides it with distinct reactivity and makes it a valuable compound for various chemical transformations and applications.
Propiedades
Número CAS |
59373-67-0 |
|---|---|
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
3-ethyl-3-hydroxy-5-methylheptan-4-one |
InChI |
InChI=1S/C10H20O2/c1-5-8(4)9(11)10(12,6-2)7-3/h8,12H,5-7H2,1-4H3 |
Clave InChI |
SLOVISGKCUIHKX-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(=O)C(CC)(CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


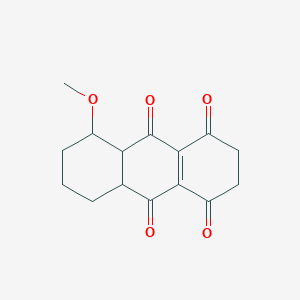
![Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,3,4,5,6-pentachloro-](/img/structure/B14602875.png)
![3-Acetyl-7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14602897.png)
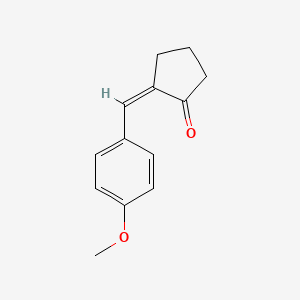
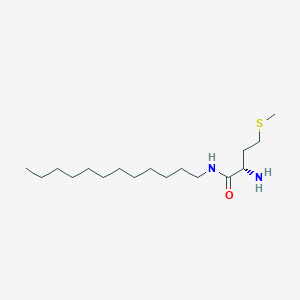

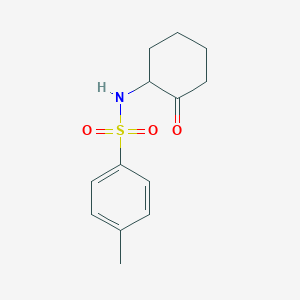

![(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(pentyloxy)phenyl]diazene](/img/structure/B14602934.png)
